molecular formula C6H2ClIN2 B2860896 6-Chloro-5-iodopyridine-2-carbonitrile CAS No. 1816293-56-7

6-Chloro-5-iodopyridine-2-carbonitrile

Cat. No.: B2860896
CAS No.: 1816293-56-7
M. Wt: 264.45
InChI Key: IKLLLZDWTBUDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-iodopyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2ClIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 5th positions of the pyridine ring, respectively, and a nitrile group at the 2nd position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyridine-2-carbonitrile typically involves halogenation and nitrile formation reactions. One common method includes the halogenation of 2-chloropyridine followed by the introduction of the nitrile group. The reaction conditions often involve the use of halogenating agents such as iodine and chlorine under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodopyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

    Reduction Reactions: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Aminopyridine derivatives.

Scientific Research Applications

6-Chloro-5-iodopyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodopyridine: Similar structure but lacks the nitrile group.

    6-Chloro-5-bromopyridine-2-carbonitrile: Similar structure with bromine instead of iodine.

    5-Iodo-2-pyridinecarbonitrile: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chloro-5-iodopyridine-2-carbonitrile is unique due to the combination of chlorine, iodine, and nitrile functionalities on the pyridine ring. This unique combination allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-chloro-5-iodopyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLLLZDWTBUDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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